1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide 1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide
Brand Name: Vulcanchem
CAS No.: 676274-43-4
VCID: VC16803004
InChI: InChI=1S/C21H42N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(3)21(23)2;/h19-21H,4-18H2,1-3H3;1H/p-1
SMILES:
Molecular Formula: C21H42BrN2-
Molecular Weight: 402.5 g/mol

1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide

CAS No.: 676274-43-4

Cat. No.: VC16803004

Molecular Formula: C21H42BrN2-

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide - 676274-43-4

Specification

CAS No. 676274-43-4
Molecular Formula C21H42BrN2-
Molecular Weight 402.5 g/mol
IUPAC Name 1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide
Standard InChI InChI=1S/C21H42N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(3)21(23)2;/h19-21H,4-18H2,1-3H3;1H/p-1
Standard InChI Key ITZNXZAJGIRLBC-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCCCCCN1C=CN(C1C)C.[Br-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-Hexadecyl-2,3-dimethyl-2H-imidazolium bromide (CAS No. 61546-11-0) is a quaternary ammonium salt with the molecular formula C21_{21}H43_{43}BrN2_2 and a molecular weight of 403.484 g/mol . The compound’s IUPAC name, 1-hexadecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium bromide, reflects its substitution pattern: a hexadecyl chain (-C16_{16}H33_{33}) at the N1 position, methyl groups at C2 and C3, and a bromide counterion . Synonyms include 1,2-dimethyl-3-n-hexadecylimidazolium bromide and 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide, though inconsistencies in numbering conventions across sources necessitate careful verification .

Structural Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. Key signals in 1^1H-NMR (DMSO-d6_6) include:

  • δ 0.84 ppm (triplet, 3H, terminal methyl group of hexadecyl chain),

  • δ 1.23 ppm (multiplet, 26H, methylene protons of the hexadecyl chain),

  • δ 3.85 ppm (singlet, 3H, N1-methyl group),

  • δ 4.15 ppm (triplet, 2H, N1-bound methylene adjacent to the imidazolium ring),

  • δ 7.72–9.15 ppm (imidazolium ring protons) .
    The 13^{13}C-NMR spectrum further resolves quaternary carbons, with the imidazolium C2 and C3 appearing at δ 122–137 ppm .

Synthesis and Purification

Direct Alkylation of Imidazole Derivatives

The most cited synthesis involves a two-step alkylation-metathesis process :

  • Quaternization: 1-Methylimidazole reacts with 1-bromohexadecane in ethyl acetate at 65°C for 24 hours under nitrogen, yielding 1-hexadecyl-3-methylimidazolium bromide. A second methylation at C2 is achieved using methyl iodide or dimethyl sulfate .

  • Anion Exchange: The bromide counterion may be replaced via metathesis with sodium salts (e.g., dimethyl-5-sulfoisophthalate), though the bromide form is often retained for biological applications .

Typical Yield: 85–95% after recrystallization from ethanol-diethyl ether mixtures .

Analytical Validation

Purity is assessed via:

  • Silver Nitrate Test: Confirms complete bromide exchange by absence of AgBr precipitation .

  • Elemental Analysis: Matches calculated values for C (62.52%), H (10.74%), N (6.94%), and Br (19.80%) .

  • Mass Spectrometry: ESI-IT MS shows a dominant [M–Br]+^+ peak at m/z 323.3 .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 220–240°C, attributed to the breakdown of the hexadecyl chain and imidazolium ring . Differential scanning calorimetry (DSC) shows no distinct melting point, consistent with its ionic liquid nature .

Solubility and Hydrophobicity

The compound exhibits:

  • High solubility in polar aprotic solvents (DMSO, DMF) and chloroform.

  • Limited solubility in water (<0.1 mg/mL at 25°C) due to its long alkyl chain .

  • LogP of 7.37, indicating strong hydrophobicity .

PropertyValueMethodReference
Molecular Weight403.484 g/molCalculated
Density~1.12 g/cm3^3 (est.)Comparative
Decomposition Temp.220–240°CTGA

Applications in Antimicrobial Research

Mechanism of Action

The compound’s amphiphilic structure enables membrane disruption in Gram-positive bacteria (e.g., Staphylococcus aureus). The hexadecyl chain inserts into lipid bilayers, while the cationic imidazolium headgroup destabilizes membrane integrity .

Bioactivity Data

  • MIC Values:

    • S. aureus: 6.45–12.5 µg/mL .

    • Escherichia coli: >50 µg/mL (limited activity due to outer membrane) .

  • Synergy with Peptides: Conjugation to collagenase-inducing peptides (e.g., KTTKS) enhances wound-healing applications .

Role in Materials Science

Polymer Composite Membranes

Incorporation into Pebax® films (polyether-block-amide) improves CO2_2/N2_2 selectivity by 30% due to enhanced interfacial interactions .

Surface Modification

Self-assembled monolayers (SAMs) on gold surfaces reduce biofilm formation by 70% in biomedical devices .

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